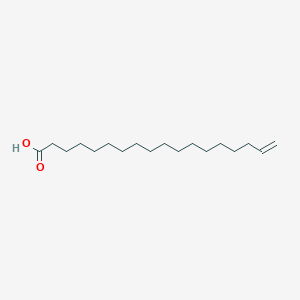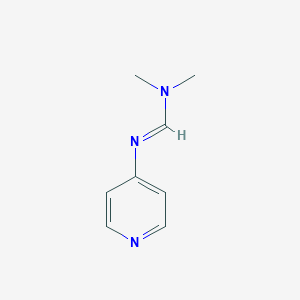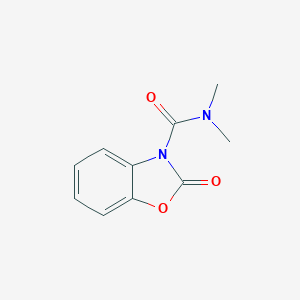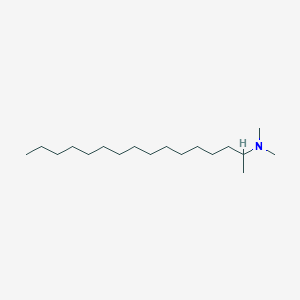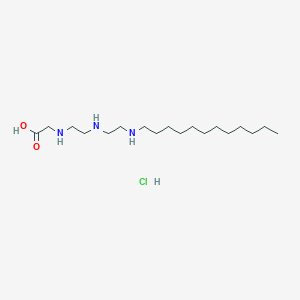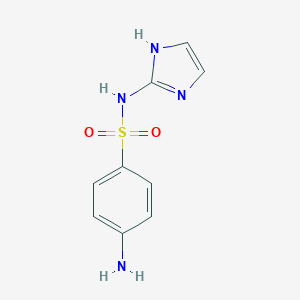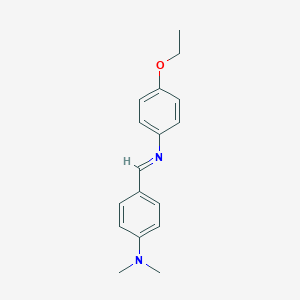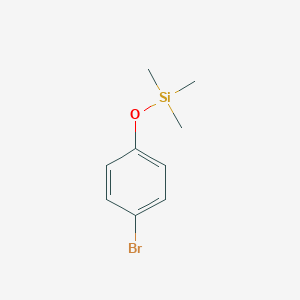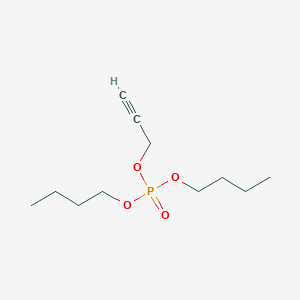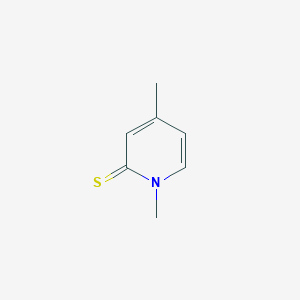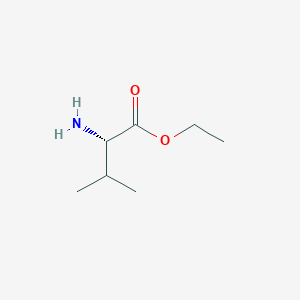
l-Valine, ethyl ester
Vue d'ensemble
Description
L-Valine, ethyl ester, is a derivative of the amino acid L-valine. While the provided papers do not directly discuss L-Valine, ethyl ester, they do provide insights into various esters of L-valine and their chemical properties and synthesis methods. For instance, the synthesis of chiral (S)-(-)-N-maleoyl-L-valine methyl ester from L-valine and maleic anhydride is described, which could be analogous to the synthesis of L-Valine, ethyl ester .
Synthesis Analysis
The synthesis of L-valine esters can be complex and often requires multiple steps. In the case of (S)-(-)-N-maleoyl-L-valine methyl ester, the synthesis involves the reaction of L-valine with maleic anhydride, which could potentially be adapted for the synthesis of L-Valine, ethyl ester by changing the alcohol component from methanol to ethanol . Additionally, the synthesis of N-benzyl derivatives of valine esters is achieved through the reaction of valine esters with aromatic aldehydes in the presence of magnesium sulfate, followed by reduction with sodium borohydride . This method could also be relevant for synthesizing L-Valine, ethyl ester derivatives.
Molecular Structure Analysis
The molecular structure of L-valine esters is characterized by the presence of an ester functional group attached to the amino acid. The specific rotation and circular dichroism (CD) measurements provide insights into the chiral nature of these molecules, as seen in the high specific rotations observed for the polymers derived from (S)-(-)-N-maleoyl-L-valine methyl ester . The electron paramagnetic resonance (EPR) technique has been used to investigate the structure of irradiated L-valine derivatives, which could be applied to study the molecular structure of L-Valine, ethyl ester .
Chemical Reactions Analysis
L-valine esters participate in various chemical reactions. For example, the asymmetric anionic polymerization of (S)-(-)-N-maleoyl-L-valine methyl ester with diethylzinc and chiral ligands leads to polymers with high specific rotations and threo-diisotactic structures . The ring-closing metathesis reaction is another example, which is a key step in the synthesis of a functionalized cyclohexene derivative from an L-serine-derived ester . These reactions highlight the reactivity of valine esters and their potential to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of L-valine esters can be deduced from their molecular structure and the reactions they undergo. The specific rotations and CD spectra indicate the optical activity of these compounds . The EPR spectra of irradiated valine esters provide information about the radicals formed and their electronic structure . The solubility, melting points, and reactivity of these esters can be influenced by the nature of the substituents on the valine backbone, as seen in the synthesis of N-benzyl derivatives .
Applications De Recherche Scientifique
Prodrug Synthesis
L-valine ethyl ester has been utilized in the synthesis of prodrugs, such as the adenosine A2A receptor antagonist MSX-2. This compound, synthesized as an amino acid ester prodrug, demonstrates stability in artificial gastric acid and is effectively cleaved by pig liver esterase (Vollmann et al., 2008).
Chemoenzymatic Deracemization
In the field of biochemistry, l-valine ethyl ester is used in chemoenzymatic deracemization to prepare d-valine from its racemic form. This process employs an evolved cyclohexylamine oxidase variant for high yield and optical purity (Gong et al., 2018).
Catalysis in Organic Chemistry
L-valine ethyl ester is also employed in organic chemistry as a catalyst. A novel l-valine functionalized ionic liquid catalyzes esterification reactions under solvent-free conditions, emphasizing eco-friendliness and reduced waste (Karthikeyan et al., 2016).
Brewing Industry
In the brewing industry, the ethyl esters of valine have been identified in commercial and experimental beers. These compounds, however, do not significantly impact beer flavor at levels up to 12 ppm (Peppard & Halsey, 1981).
Polymer Science
L-valine ethyl ester is a key component in polymer science for synthesizing poly(phenylacetylene)s with L-valine pendants. These polymers exhibit unique properties like hydrogen-bonding interactions and tunable chain helicities, making them relevant for proteomimetic applications (Cheuk et al., 2003).
Drug Solubility and Permeation Enhancement
L-valine ethyl ester conjugation has been explored to enhance drug solubility and skin permeation. This approach significantly improves the bioavailability of drugs, such as ibuprofen, for transdermal systems (Januś et al., 2020).
Analytical Chemistry
In analytical chemistry, L-valine ethyl ester is involved in method development and validation processes. For instance, it's used in gas chromatography for determining the purity of pharmaceutical compounds (Shinde et al., 2013).
Orientations Futures
The use of L-Valine ethyl ester in the synthesis of new ibuprofen derivatives suggests potential applications in enhancing drug solubility and permeation . These derivatives have shown to have better solubility in aqueous solutions and a lower log P value compared to the parent acid . This could lead to faster and more complete permeation of the drug through the skin , suggesting potential future directions in transdermal drug delivery systems .
Propriétés
IUPAC Name |
ethyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIVJVAZDJHDJF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-Valine, ethyl ester | |
CAS RN |
17431-03-7 | |
| Record name | L-Valine, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



